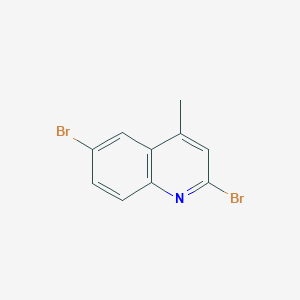
2,6-Dibromo-4-methylquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, including 2,6-Dibromo-4-methylquinoline, has been a topic of interest in recent research . Various techniques have been used for the synthesis of 2-methylquinoline, with the Doebner–von Miller method being one of the most effective .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The C—C—C bond angles of the benzene ring are notably distorted .Chemical Reactions Analysis
This compound has been used in Suzuki-coupling reactions . These reactions are used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 300.98 .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, related to the quinoline family, demonstrate a wide range of therapeutic activities. The research highlights their significance in drug discovery, particularly for cancer and central nervous system disorders. The compounds have shown promise as novel candidates for treating infectious diseases such as malaria, tuberculosis, and various viral infections. The versatility of these compounds underscores the potential of 2,6-Dibromo-4-methylquinoline in similar therapeutic applications (Singh & Shah, 2017).
Antioxidant Activity Analysis
The study of antioxidants, including quinoline derivatives, is crucial for understanding their role in mitigating oxidative stress, a factor in numerous diseases and aging processes. Methods for determining antioxidant activity, such as the DPPH and ABTS assays, are essential for exploring the potential health benefits of compounds like this compound. These methods help elucidate the efficacy of antioxidants in preventing or slowing the progression of diseases related to oxidative stress (Munteanu & Apetrei, 2021).
Environmental and Toxicological Studies
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, sharing structural similarities with quinoline derivatives, are of significant concern. These studies provide insights into the potential environmental impact and human exposure risks associated with the use of quinoline compounds. Understanding the environmental behavior and toxicity of such compounds is vital for developing safer and more sustainable chemical practices (Liu & Mabury, 2020).
Medicinal Chemistry and Drug Design
Research on chloroquine and its derivatives, including the quinoline core structure, offers valuable insights into the repurposing of such compounds for various therapeutic applications beyond their traditional antimalarial use. This underscores the potential of this compound in medicinal chemistry, highlighting the importance of exploring its pharmacological properties and possible applications in treating diseases with unmet medical needs (Njaria et al., 2015).
Eigenschaften
IUPAC Name |
2,6-dibromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWPPOFVBWTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



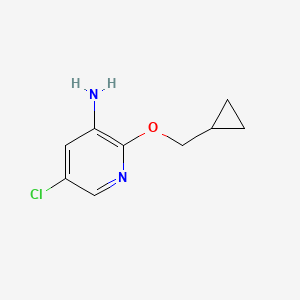
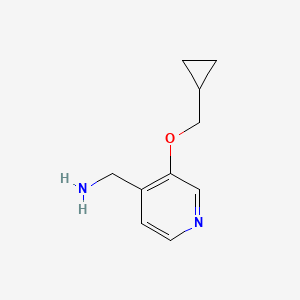

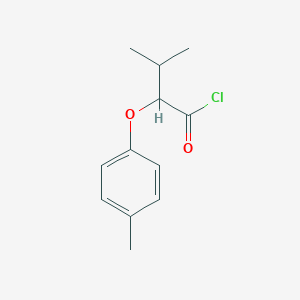
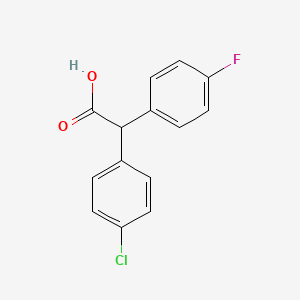
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
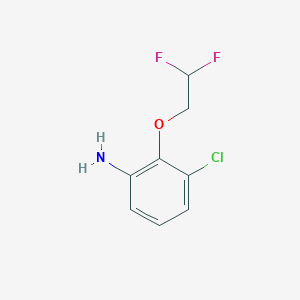
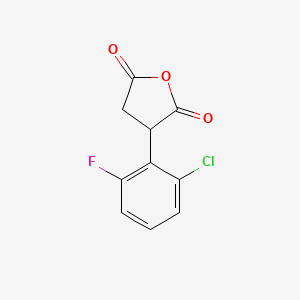
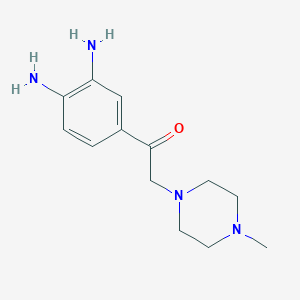
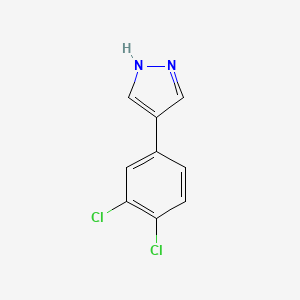
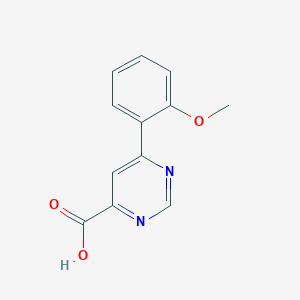
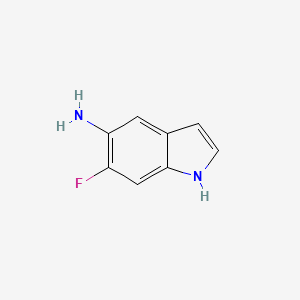

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)